N-[3,3-bis(4-fluorophenyl)propyl]-N,N'-dimethyl-N'-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine
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Overview
Description
SIM-6080 is a small molecule drug known for its role as a calcium channel antagonist. It is structurally related to diphenylalkylamines and has been studied for its potential therapeutic applications in cardiovascular diseases, particularly in reducing aortic atherosclerosis . The molecular formula of SIM-6080 is C29H36F2N2O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SIM-6080 involves multiple steps, including the formation of the core diphenylalkylamine structure and subsequent functionalization to introduce the fluorine atoms and other substituents. The specific reaction conditions and reagents used in each step are critical to achieving the desired product with high purity and yield .
Industrial Production Methods
Industrial production of SIM-6080 typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
SIM-6080 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
SIM-6080 exerts its effects by blocking voltage-gated calcium channels, thereby inhibiting calcium influx into cells. This action reduces the proliferation of myocytes and other cellular processes dependent on calcium signaling . The molecular targets include various subtypes of calcium channels, and the pathways involved are related to calcium-dependent signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another calcium channel antagonist used in the treatment of hypertension and angina.
Verapamil: A calcium channel blocker used to treat high blood pressure and control heart rate.
Diltiazem: Used to treat hypertension and angina by inhibiting calcium influx.
Uniqueness of SIM-6080
SIM-6080 is unique in its dual action as both a transmembrane and intracellular calcium antagonist, which distinguishes it from other calcium channel blockers that primarily target transmembrane channels . This dual action may contribute to its effectiveness in reducing aortic atherosclerosis and other cardiovascular conditions .
Properties
CAS No. |
118790-68-4 |
---|---|
Molecular Formula |
C29H36F2N2O3 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-[3,3-bis(4-fluorophenyl)propyl]-N,N'-dimethyl-N'-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C29H36F2N2O3/c1-32(16-17-33(2)20-21-18-27(34-3)29(36-5)28(19-21)35-4)15-14-26(22-6-10-24(30)11-7-22)23-8-12-25(31)13-9-23/h6-13,18-19,26H,14-17,20H2,1-5H3 |
InChI Key |
NOMSFNRBXCWAIE-UHFFFAOYSA-N |
SMILES |
CN(CCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)CCN(C)CC3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN(CCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)CCN(C)CC3=CC(=C(C(=C3)OC)OC)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
118790-68-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SIM-6080; SIM 6080; SIM6080 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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